molecular formula C16H31NSSn B1591719 5-Methyl-2-(tributylstannyl)thiazole CAS No. 848613-91-2

5-Methyl-2-(tributylstannyl)thiazole

Cat. No. B1591719
CAS RN: 848613-91-2
M. Wt: 388.2 g/mol
InChI Key: LALGELPHLJBAEK-UHFFFAOYSA-N
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Description

5-Methyl-2-(tributylstannyl)thiazole is a chemical compound with the molecular formula C16H31NSSn and a molecular weight of 388.2 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CCCC [Sn] (CCCC) (CCCC)c1ncc (C)s1 . The InChI code for this compound is 1S/C4H4NS.3C4H9.Sn/c1-4-2-5-3-6-4;3*1-3-4-2;/h2H,1H3;3*1,3-4H2,2H3; .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . Its boiling point is predicted to be 379.6±35.0 °C .

Scientific Research Applications

Synthesis and Drug Development

Thiazole derivatives, including 5-Methyl-2-(tributylstannyl)thiazole, are crucial in medicinal chemistry and drug development. These compounds are integral parts of many drugs and are known for their broad spectrum of biological activities. Thiazole and its derivatives have shown promising results in combating diseases such as diabetes, cancer, and infections due to their antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, and antiviral properties (Leoni et al., 2014), (Sharma et al., 2019).

Therapeutic Potentials

Thiazole derivatives demonstrate a wide range of therapeutic potentials. For instance, certain thiazole derivatives are investigated for their antidiabetic and insulin-sensitivity enhancing properties. These compounds have shown significant biological activity in reducing blood glucose levels, inflammatory cytokines, and even improving histological architecture in diabetic conditions (Paudel et al., 2017).

Antimalarial and Anticonvulsant Activities

Research also indicates the prominence of thiazole compounds in the treatment of malaria and as anticonvulsants. Studies suggest a structure-activity relationship of substituted thiazole nucleus as potential new antimalarials. Furthermore, certain thiazole-incorporated azoles have shown notable anticonvulsant activity, revealing the diversity of applications of thiazole derivatives in medical science (Kumawat, 2017), (Ahangar et al., 2011).

Immunomodulatory Effects

The immunomodulatory effects of thiazole derivatives are not to be overlooked. Compounds like tiprotimod, a thiazole derivative, have demonstrated potent immunopotentiating properties. Such compounds enhance macrophage activity, humoral immune response, and can potentially be used to stimulate both humoral and cell-mediated immune responses (Schorlemmer et al., 1989).

Antibacterial and Anti-inflammatory Properties

Thiazole derivatives also display significant antibacterial and anti-inflammatory activities. The unique properties of these compounds make them pivotal in the development of new molecules with potent antibacterial activities against various bacteria and pathogens. Their anti-inflammatory properties have been demonstrated in various studies, showcasing their potential in treating conditions characterized by inflammation and bacterial infections (Kashyap et al., 2018), (Mohanty et al., 2021).

Safety and Hazards

This compound is harmful in contact with skin, if swallowed, and if inhaled. It causes skin irritation, serious eye irritation, and damage to organs through prolonged or repeated exposure. It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

tributyl-(5-methyl-1,3-thiazol-2-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4NS.3C4H9.Sn/c1-4-2-5-3-6-4;3*1-3-4-2;/h2H,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LALGELPHLJBAEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC=C(S1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NSSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80586039
Record name 5-Methyl-2-(tributylstannyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80586039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

848613-91-2
Record name 5-Methyl-2-(tributylstannyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80586039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methyl-2-(tributylstannyl)thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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